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Abstract
Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the Caribbean

tunicate Eudistoma olivaceum. As a member of the eudistomin class of compounds, it

possesses a unique oxathiazepine ring fused to the β-carboline framework. This

comprehensive guide details the history, chemical structure, total synthesis, and biological

activities of Eudistomine K, with a focus on its notable antiviral and cytotoxic properties. This

document is intended to serve as a technical resource, providing detailed experimental

protocols, quantitative biological data, and a review of the available literature for researchers in

natural product chemistry, pharmacology, and drug discovery.

Introduction and History
Eudistomine K was first reported as one of a series of novel β-carboline alkaloids isolated

from the marine tunicate Eudistoma olivaceum by Rinehart et al. in 1984.[1] These compounds

were found to exhibit significant antiviral activity.[1][2] Subsequent work by the same group in

1987 provided a more detailed account of the structures of eudistomins A-Q, further

characterizing Eudistomine K as a member of this extensive family of marine natural products.

[3] The unique structural feature of Eudistomine K and several of its congeners is the

presence of a seven-membered oxathiazepine ring. The intriguing biological activity and

complex chemical architecture of the eudistomins have made them attractive targets for total

synthesis and further biological evaluation.[4][5][6]
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Chemical Structure and Properties
Eudistomine K is a tetracyclic alkaloid with the systematic name (6aR,13S)-11-bromo-

6,6a,7,8,13,13a-hexahydro-5H-pyrrolo[1',2':6,7][2][4][5]oxathiazepino[3,4-a]indole. Its chemical

structure is characterized by a β-carboline core fused with an oxathiazepine ring.

Chemical Structure of Eudistomine K:

Caption: Chemical structure of Eudistomine K.

Total Synthesis of (-)-Eudistomine K
The first total synthesis of (-)-Eudistomine K was achieved by Nakagawa and colleagues. The

synthesis is a multi-step process starting from commercially available materials.

Synthetic Strategy
The key steps in the total synthesis of (-)-Eudistomine K involve the construction of the

substituted indole core, followed by the formation of the β-carboline system and subsequent

annulation of the oxathiazepine ring.

6-Bromoindole Vilsmeier-Haack Formylation Henry Reaction
(Condensation with Nitromethane) Reduction of Nitroalkene 6-Bromo-3-(2-nitroethyl)indole Reduction of Nitro Group 6-Bromotryptamine Pictet-Spengler Reaction

with D-Cysteinal derivative Tetracyclic Tetrahydro-β-carboline Oxathiazepine Ring Formation
(Modified Pummerer Reaction) (-)-Eudistomine K

Click to download full resolution via product page

Caption: Workflow for the total synthesis of (-)-Eudistomine K.

Experimental Protocols
Synthesis of 6-bromo-3-(2-nitrovinyl)indole: A mixture of 6-bromoindole-3-carboxaldehyde and

ammonium acetate in nitromethane is refluxed. Upon cooling, the solid product is collected and

recrystallized.

Synthesis of 6-bromo-3-(2-nitroethyl)indole: The nitrovinylindole is reduced using sodium

borohydride in a suitable solvent system.
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Synthesis of (-)-Eudistomine K from the corresponding N-hydroxytryptamine and D-cysteinal:

The synthesis involves a modified Pummerer reaction to form the oxathiazepine ring.

Biological Activity
Eudistomine K has been reported to exhibit both antiviral and cytotoxic activities.

Antiviral Activity
Eudistomine K, along with its congeners Eudistomins C, E, and L, has been identified as a

potent antiviral compound.[1] These compounds show activity against herpes simplex virus

type 1 (HSV-1).[2]

Table 1: Antiviral Activity of Eudistomine K

Virus Assay Method Endpoint Result Reference

Herpes Simplex

Virus 1 (HSV-1)

Plaque

Reduction Assay
IC50

Data not

available
[2]

Note: Specific IC50 values for the antiviral activity of Eudistomine K are not readily available in

the public domain and would require access to the original publication or its supplementary

data.

Cytotoxic Activity
While the cytotoxicity of natural Eudistomine K has been noted, quantitative data is sparse.

However, a synthetic derivative of Eudistomine K has been reported to be incredibly potent

against a panel of leukemic cell lines.[4][6][7]

Table 2: Cytotoxic Activity of a Synthetic Eudistomine K Derivative
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Cell Line Cancer Type IC50 (µg/mL) Reference

L1210 Leukemia < 0.005 [4][6]

Molt-4F Leukemia < 0.005 [4][6]

MT-4 Leukemia < 0.005 [4][6]

P-388 Leukemia < 0.005 [4][6]

Note: The exact structure of this potent synthetic derivative is not specified in the readily

available literature.

Mechanism of Action
The precise mechanism of action for Eudistomine K has not been fully elucidated. However,

insights can be drawn from studies on related compounds. Eudistomin C, which shares the β-

carboline core, has been shown to target the 40S ribosome and inhibit protein translation,

leading to its cytotoxic effects.[8] It is plausible that Eudistomine K may exert its biological

effects through a similar mechanism, although further investigation is required to confirm this.

The β-carboline scaffold is known to interact with various biological targets, and the unique

oxathiazepine ring of Eudistomine K likely plays a crucial role in its specific activity.

Eudistomin C 40S Ribosomal SubunitBinds to Protein SynthesisInhibits Cell DeathLeads to

Click to download full resolution via product page

Caption: Proposed mechanism of action for Eudistomin C, a related compound.

Conclusion and Future Directions
Eudistomine K is a fascinating marine natural product with a complex chemical structure and

promising biological activities. Its total synthesis has been accomplished, paving the way for

the generation of analogs and further structure-activity relationship studies. The potent antiviral

and the exceptionally high cytotoxic activity of a synthetic derivative highlight the potential of

the eudistomin scaffold in drug discovery.
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Future research should focus on:

Determining the specific IC50 values for the antiviral and cytotoxic activities of natural

Eudistomine K.

Elucidating the precise mechanism of action of Eudistomine K.

Synthesizing and evaluating a broader range of derivatives to explore the structure-activity

relationships and identify compounds with improved therapeutic indices.

The information compiled in this technical guide provides a solid foundation for researchers

interested in pursuing further studies on this intriguing marine alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15432432#eudistomine-k-literature-review-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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